molecular formula C10H5ClF3N B154864 4-Chloro-8-(trifluoromethyl)quinoline CAS No. 23779-97-7

4-Chloro-8-(trifluoromethyl)quinoline

Cat. No. B154864
CAS RN: 23779-97-7
M. Wt: 231.6 g/mol
InChI Key: LINGICLAECZKAW-UHFFFAOYSA-N
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Description

4-Chloro-8-(trifluoromethyl)quinoline is a chemical compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and material science. The compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a quinoline core.

Synthesis Analysis

The synthesis of derivatives of 4-Chloro-8-(trifluoromethyl)quinoline has been explored in several studies. For instance, novel 1-trifluoromethyl-4-quinolone derivatives were synthesized using an oxidative desulfurization-fluorination reaction to introduce the trifluoromethyl group at the N-1 position, which is a key step in the synthesis process . Another study reported the synthesis of 4-chloro-7-(trifluoromethyl)quinoline as an intermediate in the synthesis of the antihypertensive agent losulazine, using a base-mediated reaction of ortho-nitroaryl chlorides and fluorides with nitroalkanes followed by an oxidative Nef reaction .

Molecular Structure Analysis

The molecular structure of 4-Chloro-8-(trifluoromethyl)quinoline derivatives has been analyzed using various spectroscopic and computational techniques. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations have been employed to determine structural parameters and to compare them with X-ray data of similar molecules . X-ray crystallography has also been used to examine the molecular structures of Schiff base compounds derived from 4-hydrazinyl-8-(trifluoromethyl)quinoline .

Chemical Reactions Analysis

The reactivity of 4-Chloro-8-(trifluoromethyl)quinoline derivatives has been studied in the context of their potential biological activity. For example, some derivatives have been synthesized and tested as adenosine receptor antagonists, with structure-activity relationships suggesting a similar AR binding mode across different series of compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-8-(trifluoromethyl)quinoline derivatives have been investigated through various studies. The crystal structures of related compounds have been reported, highlighting differences in molecular conformations and intermolecular interactions such as hydrogen bonding and π-stacking . Additionally, the importance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs in the supramolecular arrangements of these compounds has been emphasized .

Scientific Research Applications

Synthesis and Antitumor Activity

4-Chloro-8-(trifluoromethyl)quinoline and its derivatives have been explored for their potential antitumor properties. Notably, halogenated 4-(3,3-dimethyl-1-triazeno)quinolines were synthesized and evaluated for their antitumor activity. These compounds showed significant activity against murine leukemias, with one derivative, in particular, demonstrating substantial antitumor activity. These compounds also exhibited a higher in vitro affinity for melanin compared to existing agents, although this affinity did not correlate with their antitumor activity (Lin & Loo, 1978).

Antimicrobial Properties

A new class of quinoline derivatives containing a 1,2,4-triazole moiety, synthesized from 4-hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide, exhibited significant in vitro antibacterial and antifungal activities. These compounds were found to be very effective against various microbial strains, showing activity comparable to standard drugs (Eswaran, Adhikari & Shetty, 2009).

Reactivity and Derivative Formation

The reactivity of quinolines polyfluorinated at the benzene ring has been studied, particularly with nitrogen-centered nucleophiles. This research yielded new quinoline derivatives containing amino or modified amino groups, offering insights into the orientation of substitution in these reactions. The study underscores the potential for developing new quinoline-based compounds with varied functional groups (Safina, Selivanova, Bagryanskaya & Shteingarts, 2009).

Safety And Hazards

This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and working in a well-ventilated area is recommended .

properties

IUPAC Name

4-chloro-8-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N/c11-8-4-5-15-9-6(8)2-1-3-7(9)10(12,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINGICLAECZKAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178467
Record name 4-Chloro-8-(trifluoromethyl)quinoline
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Molecular Weight

231.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-8-(trifluoromethyl)quinoline

CAS RN

23779-97-7
Record name 4-Chloro-8-(trifluoromethyl)quinoline
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Record name 4-Chloro-8-(trifluoromethyl)quinoline
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Record name 4-Chloro-8-(trifluoromethyl)quinoline
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Record name 4-chloro-8-(trifluoromethyl)quinoline
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Record name 4-CHLORO-8-(TRIFLUOROMETHYL)QUINOLINE
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Synthesis routes and methods

Procedure details

13.75 g of monosublimated iodine were added at 0° to 5° C. to75 ml of phosphorus oxychloride and the mixture was heated over 30 minutes to 93°-95° C. and was held at 93°-95° C. for about 30 minutes. Then, 50 g of the product of Step A were added over 6 minutes in fractions of 1.250 g to the mixture and then the mixture was held at 93°-95° C. for 30 minutes. After cooling to 70°±5° C., the mixture was added over about 30 minutes toa stirred solution of 11 g of sodium bisulfite in 875 ml of water held at 40° to 45° C. The mixture was cooled over 30 minutes to 15°-20° C. to obtain a gummy suspension which was vacuum filtered washed and dried. The product was crystallized from methanol to obtain 36.9 g of 4-chloro-8-trifluoromethyl-quinoline with a 98% purity.
Quantity
13.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Three
Name
Quantity
875 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
N Hebbar, BM Praveen, BM Prasanna… - Journal of Failure …, 2020 - Springer
In the present study, corrosion behavior of mild steel in the presence of 4-chloro,8-(trifluoromethyl)quinoline (CTQ) was experimentally investigated. Investigator conducted the …
Number of citations: 7 link.springer.com
HS Yathirajan, TV Sreevidya, M Prathap… - … Section E: Structure …, 2007 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 63| Part 2| February 2007| Pages o763-o765 https://doi.org/10.1107/S1600536807001249 …
Number of citations: 9 scripts.iucr.org
BS Holla, M Mahalinga, MS Karthikeyan… - Bioorganic & medicinal …, 2006 - Elsevier
… To 4-Chloro-8-trifluoromethyl quinoline (1) (25 g, 0.1 mol) in 100 ml ethanol was added hydrazine hydrate (100%) (10 ml). After being stirred at 80 C for 8 h in the absence of light, the …
Number of citations: 334 www.sciencedirect.com
EH Erickson, CF Hainline, LS Lenon… - Journal of Medicinal …, 1979 - ACS Publications
Quinoline-3-carboxylic acid (3) was found to have weak oral activity inthe rat passive cutaneous (PCA) assay. In an effort to increase activity, the synthesis of structurally …
Number of citations: 22 pubs.acs.org
JK Matsui, GA Molander - Organic letters, 2017 - ACS Publications
Heteroarylation via C–H functionalization has been synthetically challenging, but such transformations represent an atom-economical and highly convergent route toward complex …
Number of citations: 76 pubs.acs.org
B Pethő, D Vangel, JT Csenki, M Zwillinger… - Organic & Biomolecular …, 2018 - pubs.rsc.org
… Compound 4h was obtained in 73% yield in the two step procedure starting from 4-chloro-8-trifluoromethyl-quinoline, with pyrrolidine being used as the amine nucleophile after the …
Number of citations: 5 pubs.rsc.org
BK Sarojini, B Narayana, AN Mayekar… - … Section E: Structure …, 2007 - scripts.iucr.org
In the title compound, C11H5F6NO·C11H5F6NO, both molecules (except F and H atoms) are essentially planar (the rms deviations for all non-H atoms are 0.008 and 0.034 Å for the …
Number of citations: 3 scripts.iucr.org
B Hu, J Jetter, D Kaufman, R Singhaus… - Bioorganic & medicinal …, 2007 - Elsevier
A series of phenyl acetic acid based quinolines was prepared as LXR modulators. An SAR study in which the C-3 and C-8 positions of the quinoline core were varied led to the …
Number of citations: 50 www.sciencedirect.com
S Hutait, SG Batra - 2012 - dkr.cdri.res.in
Malaria afflicts more than 3 million people annually, and this debilitating and deadly infectious disease results into a heavy toll on susceptible population around the globe. The present …
Number of citations: 0 dkr.cdri.res.in
Sheetal, R Batra, AK Singh, M Singh… - Corrosion …, 2023 - Taylor & Francis
Organic compounds containing heteroatoms have been comprehended to exhibit a remarkable tendency towards corrosion mitigation. This corrosion mitigating tendency is enabled by …
Number of citations: 6 www.tandfonline.com

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